molecular formula C10H9BrN2O B14063804 N-(2-bromo-4-methylphenyl)-2-cyanoacetamide CAS No. 1016863-54-9

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide

Cat. No.: B14063804
CAS No.: 1016863-54-9
M. Wt: 253.09 g/mol
InChI Key: GPOIZBZSYATWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide is an organic compound with a molecular formula of C10H9BrN2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-bromo-4-methylphenyl group and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-cyanoacetamide typically involves the reaction of 2-bromo-4-methylphenylamine with cyanoacetic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

    Condensation Reactions: The cyano group can participate in condensation reactions with other compounds, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the aromatic ring.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-cyanoacetamide exerts its effects involves interactions with specific molecular targets. The bromine and cyano groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-iodo-4-methylphenyl)-2-cyanoacetamide
  • N-(2-chloro-4-methylphenyl)-2-cyanoacetamide
  • N-(2-fluoro-4-methylphenyl)-2-cyanoacetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro or fluoro counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

CAS No.

1016863-54-9

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-cyanoacetamide

InChI

InChI=1S/C10H9BrN2O/c1-7-2-3-9(8(11)6-7)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)

InChI Key

GPOIZBZSYATWCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.